molecular formula C17H22N2O4 B1455262 Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate CAS No. 1255098-59-9

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate

Cat. No.: B1455262
CAS No.: 1255098-59-9
M. Wt: 318.4 g/mol
InChI Key: RLHGPKYPZQBQSI-UHFFFAOYSA-N
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Description

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate is a synthetic organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an indole ring, and a methyl ester functional group. This compound is often used in peptide synthesis and medicinal chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate typically involves the following steps:

    Protection of the amino group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Formation of the ester: The carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid.

    Indole ring introduction: The indole ring is introduced through a coupling reaction, often using reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Industrial Production Methods: In industrial settings, the synthesis is scaled up using continuous flow reactors to ensure efficient mixing and heat transfer. This method enhances the yield and purity of the final product while reducing reaction times and waste generation .

Types of Reactions:

    Oxidation: The indole ring can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Trifluoroacetic acid in dichloromethane.

Major Products:

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Deprotected amino acid derivatives.

Scientific Research Applications

Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Investigated for its potential as a precursor in the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The compound exerts its effects primarily through its functional groups. The Boc group provides stability and protection to the amino group during synthetic transformations. The indole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and binding properties. The ester group can undergo hydrolysis to release the corresponding carboxylic acid, which can further participate in various biochemical pathways.

Comparison with Similar Compounds

    Methyl 2-amino-3-(1H-indol-4-yl)propanoate: Lacks the Boc protecting group, making it less stable in certain reactions.

    tert-Butyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate: Contains a tert-butyl ester instead of a methyl ester, affecting its reactivity and solubility.

Uniqueness: Methyl 2-((tert-butoxycarbonyl)amino)-3-(1H-indol-4-yl)propanoate is unique due to the presence of both the Boc protecting group and the indole ring, which confer stability and reactivity, making it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

methyl 3-(1H-indol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(21)19-14(15(20)22-4)10-11-6-5-7-13-12(11)8-9-18-13/h5-9,14,18H,10H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLHGPKYPZQBQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=C2C=CNC2=CC=C1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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